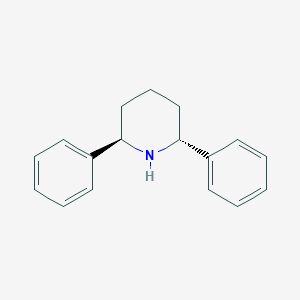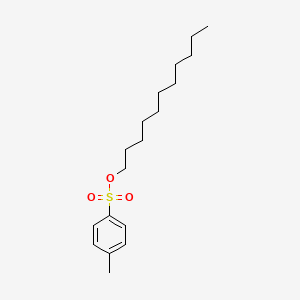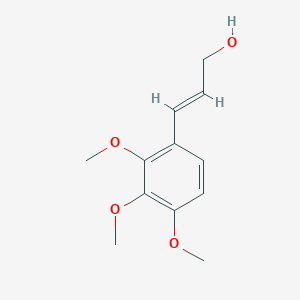
3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a propenol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where 2,3,4-trimethoxybenzaldehyde reacts with an appropriate ketone to form the desired product . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base, with the reaction mixture being stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in certain cell lines, which may contribute to its anti-inflammatory effects . Additionally, molecular docking studies have indicated that the compound has a high affinity for enzymes such as cyclooxygenase-1 (COX-1) and transient receptor potential ankyrin 1 (TRPA1) channels .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: This compound shares a similar structure but has a hydroxyl group instead of a propenol side chain.
(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another structurally related compound with different substitution patterns on the phenyl ring.
Uniqueness
3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of a propenol side chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(E)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h4-7,13H,8H2,1-3H3/b5-4+ |
Clave InChI |
LLYZOSNEZVAYHG-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=C/CO)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C=CCO)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


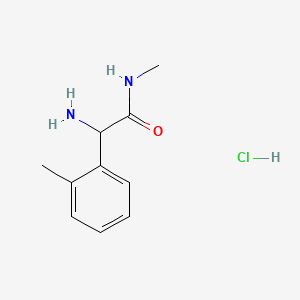
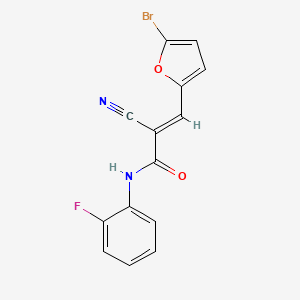
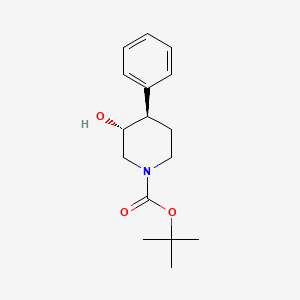
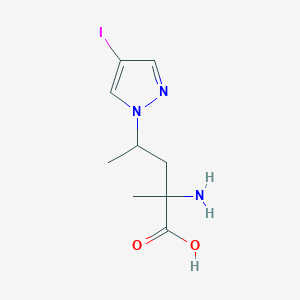
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)

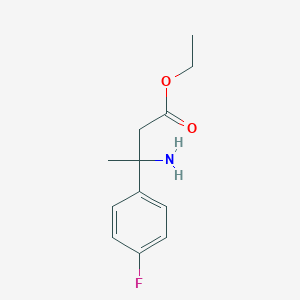
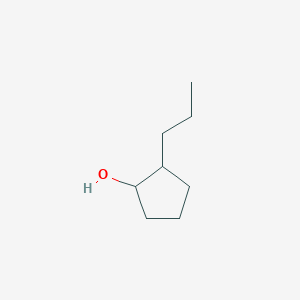
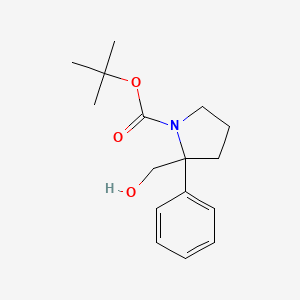
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)

